molecular formula C23H22N4O4 B2582105 methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 438244-03-2

methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2582105
CAS No.: 438244-03-2
M. Wt: 418.453
InChI Key: UDJPWTNKDMFBNI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a pyrazole-pyrimidine hybrid scaffold. This compound features a methyl ester group at position 5 of the tetrahydropyrimidine ring, a 4-methoxyphenyl substituent on the pyrazole moiety, and a phenyl group at position 1 of the pyrazole. The synthesis of such compounds typically employs the Biginelli reaction or modifications thereof, enabling the incorporation of varied substituents to optimize biological efficacy and physicochemical properties .

Properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-19(22(28)31-3)21(25-23(29)24-14)18-13-27(16-7-5-4-6-8-16)26-20(18)15-9-11-17(30-2)12-10-15/h4-13,21H,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPWTNKDMFBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazoles are known to exhibit significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazoles can induce apoptosis in cancer cells by modulating intracellular signaling pathways and inhibiting specific kinases involved in cell proliferation .
  • Case Studies : A study demonstrated that similar pyrazole derivatives showed IC50 values in the micromolar range against breast and colon cancer cell lines, indicating promising anticancer activity .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .
  • Research Findings : In vitro studies have shown that related compounds exhibit significant inhibition of TNF-alpha release in stimulated human whole blood, suggesting a potential for treating inflammatory diseases .

3. Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties:

  • Activity Spectrum : The compound may exhibit activity against both bacterial and fungal strains.
  • Study Evidence : Research indicates that certain pyrazole compounds demonstrate effective inhibition of growth against Staphylococcus aureus and Candida albicans .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits kinases
Anti-inflammatoryInhibits COX/LOX; reduces cytokine release
AntimicrobialInhibits growth of bacteria and fungi

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H20N4O2C_{19}H_{20}N_{4}O_{2} and a molecular weight of approximately 336.4 g/mol. Its structure features a tetrahydropyrimidine core substituted with various functional groups, including methoxy and phenyl moieties, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines such as K562 and MCF-7. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Studies have demonstrated that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various conditions.

Antimicrobial Activity

Compounds containing pyrazole rings have been reported to possess antimicrobial properties against a range of pathogens. The presence of the methoxyphenyl group enhances their interaction with bacterial membranes, leading to increased efficacy against resistant strains .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a substrate for CYP2H enzymes, which are important in drug metabolism. This property could be leveraged in drug design to enhance bioavailability and therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to active sites of target proteins involved in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized several pyrazole derivatives and assessed their anticancer activity against K562 cells. The results showed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce COX activity in vitro, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Anti-Tubercular Activity : Ethyl derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-nitrophenyl on pyrazole) exhibit potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, surpassing isoniazid in efficacy . The target compound’s 4-methoxyphenyl group, an electron-donating substituent, may alter binding affinity compared to these analogs.
  • Antibacterial Potential: The 5-chloro-3-methylpyrazole substituent in Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... demonstrates antibacterial activity, suggesting that halogenation enhances interaction with bacterial targets .

Physicochemical Implications

  • Thioxo vs. Oxo : Replacing the 2-oxo group with 2-thioxo () may enhance hydrogen-bonding capabilities due to sulfur’s polarizability, influencing crystal packing and stability .

Structural Complexity

  • The thiazolo-pyrimidine derivative () introduces a fused heterocyclic system, which could improve metabolic stability but complicate synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this tetrahydropyrimidine derivative?

  • Methodological Answer : The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

  • A substituted aldehyde (e.g., 4-methoxyphenyl aldehyde),
  • A β-ketoester (e.g., methyl acetoacetate),
  • A urea/thiourea derivative (e.g., phenyl-thiourea).
    Reaction optimization includes using acidic catalysts (e.g., HCl or Lewis acids) and refluxing in ethanol or acetonitrile. Crystallization techniques are critical for isolating pure diastereomers .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography resolves the stereochemistry and confirms the tetrahydropyrimidine ring conformation. Key bond angles (e.g., C11–N3–N4: ~116°) and torsion angles are analyzed to validate the 3D structure .
  • NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). HSQC and HMBC correlate signals for unambiguous assignment .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) or cyclooxygenase (COX), given structural similarity to bioactive dihydropyrimidinones .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the formation of the pyrazole-pyrimidine scaffold?

  • Methodological Answer :

  • Solvent polarity (e.g., DMF vs. ethanol) affects cyclization pathways. Polar aprotic solvents favor pyrimidine ring closure.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of intermediates, directing substitution at the pyrazole C4 position.
  • Temperature : Higher temps (~100°C) reduce byproducts like open-chain intermediates .

Q. What computational approaches validate the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models interactions with DHFR or COX-2. Key residues (e.g., Arg57 in DHFR) form hydrogen bonds with the pyrimidine carbonyl.
  • DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites for reactivity analysis .

Q. How can substituent modifications enhance bioactivity while maintaining stability?

  • Methodological Answer :

  • SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate cytotoxicity.
  • Prodrug design : Esterify the carboxylate group (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Stability assays : HPLC monitoring of degradation under physiological pH (7.4) and UV light exposure .

Q. What analytical techniques resolve discrepancies in reported bioactivity data?

  • Methodological Answer :

  • HPLC purity checks : Ensure >95% purity to exclude confounding effects from impurities.
  • Metabolite profiling (LC-MS/MS): Identify active/inactive metabolites in hepatic microsome assays.
  • Statistical validation : Use ANOVA to compare replicate data across labs, addressing variability in IC₅₀ values .

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